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molecular formula C29H24O3 B8579707 5,6-dihydro-2-phenacyl-2,4-diphenyl-2H,7H-1-benzopyran-8-one

5,6-dihydro-2-phenacyl-2,4-diphenyl-2H,7H-1-benzopyran-8-one

Cat. No. B8579707
M. Wt: 420.5 g/mol
InChI Key: AYRSKISQYSGZHT-UHFFFAOYSA-N
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Patent
US07807687B2

Procedure details

A suspension of 13.51 g of 2,4,6-triphenylpyryliumtetrafluoroborate (34.1 mmol) and 4.78 g of cyclohexane-1,2-dione (42.6 mmol) is heated to boiling point in methanol, then a solution of 4.56 g of acetic acid (75.9 mmol) and 7.68 g of triethylamine (75.9 mmol) in a little methanol is added dropwise. After heating at reflux for 7 h, the solution is allowed to cool to room temperature. A light yellow precipitate is extracted by suction, washed in portions with 100 ml of ice-cold methanol and dried to constant weight. 11.37 g of a light yellow powder (79.3%) with a melting point of 178-179° C. (lit.: 182-184° C.) is obtained.
Quantity
13.51 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step Two
Quantity
7.68 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79.3%

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[C:6]1([C:12]2[CH:17]=[C:16]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:15]=[C:14]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[O+:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:30]1(=[O:37])[CH2:35][CH2:34][CH2:33][CH2:32][C:31]1=[O:36].C(O)(=O)C.C(N(CC)CC)C>CO>[CH2:17]([C:16]1([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:15]=[C:14]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:32]2[CH2:33][CH2:34][CH2:35][C:30](=[O:37])[C:31]=2[O:36]1)[C:12]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
13.51 g
Type
reactant
Smiles
F[B-](F)(F)F.C1(=CC=CC=C1)C1=[O+]C(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.78 g
Type
reactant
Smiles
C1(C(CCCC1)=O)=O
Step Two
Name
Quantity
4.56 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7.68 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 h
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
A light yellow precipitate is extracted by suction
WASH
Type
WASH
Details
washed in portions with 100 ml of ice-cold methanol
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C1=CC=CC=C1)C1(OC2=C(C(=C1)C1=CC=CC=C1)CCCC2=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11.37 g
YIELD: PERCENTYIELD 79.3%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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